2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved through the condensation of o-aminophenol with an appropriate aldehyde under acidic conditions.
Bromination and Chlorination:
Formation of the Imino Group: This involves the reaction of the benzoxazole derivative with an aromatic aldehyde to form the imino group.
Final Coupling: The final step involves coupling the imino derivative with 3,5-dimethylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol: Unique due to the presence of both bromine and chlorine atoms along with the benzoxazole moiety.
2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-phenol: Lacks the additional methyl groups, resulting in different chemical properties.
2-bromo-4-chloro-6-[(E)-{[4-(benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol: Lacks the dimethyl groups on the benzoxazole moiety, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H20BrClN2O2 |
---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C24H20BrClN2O2/c1-12-9-19-20(10-13(12)2)30-24(28-19)16-5-7-17(8-6-16)27-11-18-14(3)22(26)15(4)21(25)23(18)29/h5-11,29H,1-4H3 |
InChI Key |
AWQDKXWQNDSCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.